4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide
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Overview
Description
4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, a thioether linkage, and a butanamide moiety attached to a methoxyphenyl group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The pyridine ring is synthesized through a series of reactions starting from simple precursors. For instance, a common method involves the condensation of 2-chloro-3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a suitable thiol compound under basic conditions to introduce the thioether linkage.
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Thioether Formation: : The intermediate pyridine compound is then reacted with 4-methoxyphenylbutanamide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3).
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of the cyano group.
Substituted Aromatics: From various substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in advanced materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylbutanamide: Similar structure but lacks the methoxy group on the phenyl ring.
4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-hydroxyphenyl)butanamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-12-10-16(19(20,21)22)15(11-23)18(24-12)28-9-3-4-17(26)25-13-5-7-14(27-2)8-6-13/h5-8,10H,3-4,9H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRFXSOSAWNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)NC2=CC=C(C=C2)OC)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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